molecular formula C21H21Cl2N3O3S B12186252 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12186252
M. Wt: 466.4 g/mol
InChI Key: BWIHKBPZAURJHU-UHFFFAOYSA-N
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Description

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that contains both an indole and a piperazine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The 2,5-dichlorophenyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperazine ring.

    Coupling Reaction: The final step involves coupling the indole moiety with the sulfonylated piperazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanone chain can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanone chain.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2,3-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
  • 1-{4-[(2,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Uniqueness

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to the specific positioning of the dichlorophenyl group, which may influence its binding affinity and selectivity towards certain biological targets .

Biological Activity

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, identified by CAS number 951946-95-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2N3O3S, with a molecular weight of 438.3 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and an indole moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H17Cl2N3O3S
Molecular Weight438.3 g/mol
CAS Number951946-95-5

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its effectiveness against acetylcholinesterase (AChE) and urease, with IC50 values indicating strong inhibitory action. This suggests potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Anticancer Activity

The indole moiety is associated with anticancer properties. Compounds similar to this compound have demonstrated antiproliferative effects in various cancer cell lines. For example, modifications to the indole structure have resulted in compounds that inhibit cell growth in colon and breast cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds that inhibit AChE can increase acetylcholine levels, potentially improving cognitive function.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Indole derivatives often induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antibacterial Effects : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that piperazine derivatives exhibited varying degrees of antibacterial activity against multiple strains. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM against E. coli and S. aureus .
  • Anticancer Research : A recent investigation into oxadiazole derivatives revealed that modifications to the indole structure significantly enhanced antiproliferative activity across a range of cancer cell lines, suggesting that similar modifications could be applied to our compound for improved efficacy .

Properties

Molecular Formula

C21H21Cl2N3O3S

Molecular Weight

466.4 g/mol

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H21Cl2N3O3S/c22-16-6-7-18(23)20(13-16)30(28,29)26-11-9-25(10-12-26)21(27)8-5-15-14-24-19-4-2-1-3-17(15)19/h1-4,6-7,13-14,24H,5,8-12H2

InChI Key

BWIHKBPZAURJHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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